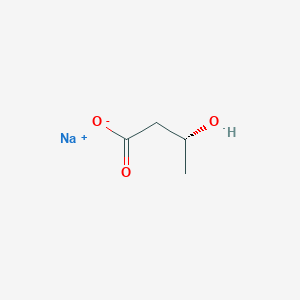

sodium;(3R)-3-hydroxybutanoate

Description

Nomenclature and Stereochemical Considerations

The stereochemistry of 3-hydroxybutanoate is crucial to its biological activity, with the (R) and (S) enantiomers exhibiting distinct metabolic fates and physiological relevance.

(R)-3-hydroxybutanoate as the Primary Physiological Enantiomer in Mammalian Systems

In mammals, (R)-3-hydroxybutanoate, also known as D-β-hydroxybutyrate, is the principal enantiomer produced and utilized by the body. nih.govnih.gov During conditions such as fasting, prolonged exercise, or adherence to a ketogenic diet, the liver synthesizes (R)-3-hydroxybutyrate from the breakdown of fatty acids. nih.govmdpi.com This process is stereospecific, catalyzed by the mitochondrial enzyme β-hydroxybutyrate dehydrogenase (BDH1), which specifically produces the (R)-enantiomer from acetoacetate (B1235776). nih.gov This enantiomer is then transported via the bloodstream to various tissues, including the brain, heart, and skeletal muscle, where it is converted back to acetoacetyl-CoA and subsequently acetyl-CoA to enter the citric acid cycle for energy production. ontosight.ainih.gov The almost exclusive production and utilization of the (R)-isomer underscore its fundamental role in mammalian energy homeostasis under conditions of carbohydrate limitation. nih.gov

Exploration of the (S)-Enantiomer and its Biochemical Significance

While not a product of normal mammalian ketogenesis, the (S)-enantiomer of 3-hydroxybutanoate, also referred to as L-β-hydroxybutyrate, does appear in biological systems, albeit at much lower concentrations than its (R)-counterpart. asm.orgfrontiersin.org Interestingly, (S)-3-hydroxybutyryl-CoA is an intermediate in the β-oxidation of fatty acids. nih.gov Although its precise physiological roles are less understood, research has begun to uncover its biochemical significance. The (S)-enantiomer is not readily oxidized by the same enzymes that metabolize the (R)-form. ahajournals.org Studies have shown that while (R)-3-hydroxybutyrate is rapidly metabolized, (S)-3-hydroxybutyrate has a longer half-life in the blood. frontiersin.orgahajournals.org This suggests potential roles beyond that of a simple energy substrate, possibly in cell signaling. nih.gov Some research indicates that the (S)-enantiomer may be associated with certain disease states, such as diabetes mellitus. sci-hub.se Furthermore, the ability to synthesize enantiopure (S)-3-hydroxybutyrate is of interest for the production of chiral building blocks in the pharmaceutical industry. scispace.com

Overview of its Central Role as a Ketone Body Metabolite

Sodium;(3R)-3-hydroxybutanoate is a central figure in the metabolic state of ketosis. Ketone bodies, which also include acetoacetate and acetone, are produced in the liver from acetyl-CoA derived from fatty acid oxidation. nih.govwikipedia.org This occurs when glucose availability is low, prompting a metabolic shift to utilize fat stores for energy. nih.gov (R)-3-hydroxybutyrate is the most abundant and stable of the ketone bodies. mdpi.com

The synthesis of (R)-3-hydroxybutyrate begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by β-ketothiolase. nih.gov Acetoacetyl-CoA then reacts with another molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently cleaved by HMG-CoA lyase to yield acetoacetate and acetyl-CoA. nih.gov Finally, acetoacetate is reduced to (R)-3-hydroxybutyrate by 3-hydroxybutyrate (B1226725) dehydrogenase, a reaction that requires NADH. wikipedia.orgcreative-enzymes.com

Once synthesized, (R)-3-hydroxybutyrate is released into the circulation and taken up by extrahepatic tissues. Inside the mitochondria of these cells, it is oxidized back to acetoacetate by 3-hydroxybutyrate dehydrogenase, generating NADH. wikipedia.org Acetoacetate is then converted to acetoacetyl-CoA, which is subsequently cleaved into two molecules of acetyl-CoA that enter the citric acid cycle to produce ATP. ontosight.ai This metabolic pathway provides a crucial alternative fuel source, particularly for the brain, which cannot directly utilize fatty acids for energy. mdpi.com

Historical Context of Academic Research on (R)-3-hydroxybutanoate Metabolism

The study of ketone bodies dates back to the 19th century with the discovery of "acetone bodies" in the urine of diabetic patients. However, a deeper understanding of the metabolism and physiological role of (R)-3-hydroxybutyrate emerged in the 20th century. Early research focused on its association with pathological states like diabetic ketoacidosis. nih.gov

A significant breakthrough was the recognition that ketosis is a normal physiological response to fasting and not solely a pathological condition. nih.gov In the 1960s, research by Cahill and others demonstrated the brain's ability to adapt to using ketone bodies, including (R)-3-hydroxybutyrate, as a primary fuel source during prolonged fasting, challenging the long-held belief that the brain was exclusively dependent on glucose. nih.gov

Subsequent research has elucidated the intricate enzymatic pathways of ketogenesis and ketolysis. nih.govwikipedia.org The development of techniques for producing enantiomerically pure forms of 3-hydroxybutyrate has been pivotal for studying the distinct roles of the (R) and (S) isomers. orgsyn.org More recently, research has expanded to investigate the signaling functions of (R)-3-hydroxybutyrate, revealing its role as an inhibitor of histone deacetylases (HDACs), which has implications for gene expression and cellular regulation. nih.govmdpi.com The development of exogenous ketone supplements, such as ketone esters like (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, has provided a new tool to study the metabolic and therapeutic effects of inducing ketosis. frontiersin.orgahajournals.org

Properties

IUPAC Name |

sodium;(3R)-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPUSGBJDWCHKC-AENDTGMFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Endogenous Biosynthesis Ketogenesis and Its Regulation

Hepatic Ketogenesis Pathway within Mitochondria

The synthesis of (R)-3-hydroxybutanoate from acetyl-CoA is a four-step enzymatic pathway that takes place in the mitochondrial matrix of hepatocytes. nih.govourbiochemistry.com

The first committed step in ketogenesis involves the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA. nih.govbyjus.comourbiochemistry.com This reaction is catalyzed by the enzyme acetoacetyl-CoA thiolase (also known as acetyl-CoA C-acetyltransferase or ACAT). nih.gov This step is essentially the reversal of the final step of β-oxidation, the primary pathway for fatty acid degradation which produces acetyl-CoA. ourbiochemistry.com

The acetoacetyl-CoA formed in the previous step then condenses with a third molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). byjus.comourbiochemistry.comresearchgate.net This reaction is catalyzed by mitochondrial HMG-CoA synthase, a key regulatory enzyme in the ketogenic pathway. ourbiochemistry.comnih.govportlandpress.com It is important to note that a cytosolic isoform of HMG-CoA synthase exists, which is involved in cholesterol biosynthesis, but the mitochondrial isoform is dedicated to ketogenesis. ourbiochemistry.comportlandpress.comnih.gov

HMG-CoA is then cleaved by the enzyme HMG-CoA lyase to produce acetoacetate (B1235776), the first ketone body, and a molecule of acetyl-CoA. byjus.comwikipedia.orgfiveable.me This enzyme is found in the mitochondrial matrix and is essential for both ketogenesis and the catabolism of the amino acid leucine (B10760876). wikipedia.orgnih.gov The acetyl-CoA released in this step can re-enter the ketogenic pathway.

The final step in the synthesis of (R)-3-hydroxybutanoate is the stereospecific reduction of acetoacetate. This reaction is catalyzed by the mitochondrial enzyme D-3-hydroxybutyrate dehydrogenase (BDH1), which is dependent on the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.govnih.govwikipedia.org This enzyme specifically produces the (R)-enantiomer of 3-hydroxybutanoate. wikipedia.org The ratio of (R)-3-hydroxybutanoate to acetoacetate is dependent on the intramitochondrial NADH/NAD+ ratio, with a higher ratio favoring the formation of (R)-3-hydroxybutanoate. ourbiochemistry.comyoutube.com

| Step | Substrate(s) | Enzyme | Product(s) | Cellular Location |

|---|---|---|---|---|

| 1 | 2x Acetyl-CoA | Acetoacetyl-CoA Thiolase | Acetoacetyl-CoA + CoA | Mitochondria |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA Synthase | HMG-CoA + CoA | Mitochondria |

| 3 | HMG-CoA | HMG-CoA Lyase | Acetoacetate + Acetyl-CoA | Mitochondria |

| 4 | Acetoacetate + NADH + H+ | D-3-Hydroxybutyrate Dehydrogenase | (R)-3-hydroxybutanoate + NAD+ | Mitochondria |

Regulatory Mechanisms of Ketogenesis

The rate of ketogenesis is tightly controlled to meet the body's energy demands without leading to a state of ketoacidosis. This regulation occurs primarily through hormonal control of the enzymes involved in the pathway.

The primary hormonal regulator of ketogenesis is insulin (B600854), which has an inhibitory effect. nih.govwikipedia.orgnih.gov Conversely, hormones such as glucagon (B607659), cortisol, catecholamines (epinephrine and norepinephrine), and thyroid hormones stimulate ketogenesis. nih.govbyjus.comnih.gov

Insulin: In a state of high insulin, such as after a carbohydrate-containing meal, ketogenesis is suppressed. nih.govnih.gov Insulin inhibits the breakdown of fats in adipose tissue (lipolysis), thereby reducing the availability of free fatty acids, the primary substrate for ketogenesis. nih.govnih.gov It also inhibits the activity of HMG-CoA lyase and activates acetyl-CoA carboxylase, which produces malonyl-CoA, an inhibitor of fatty acid transport into the mitochondria. wikipedia.org

Glucagon and other counter-regulatory hormones: In a low insulin state, such as during fasting, the levels of glucagon and other counter-regulatory hormones rise. nih.govnih.gov These hormones stimulate lipolysis, increasing the flux of free fatty acids to the liver. nih.govnih.gov Glucagon also activates key ketogenic enzymes. wikipedia.org This hormonal milieu promotes the β-oxidation of fatty acids, leading to an accumulation of acetyl-CoA that drives the ketogenic pathway. nih.govwikipedia.org

| Hormone | Effect on Ketogenesis | Primary Mechanism of Action |

|---|---|---|

| Insulin | Inhibits | Decreases free fatty acid availability by inhibiting lipolysis; inhibits HMG-CoA lyase. nih.govwikipedia.orgnih.gov |

| Glucagon | Stimulates | Increases free fatty acid availability by stimulating lipolysis; activates ketogenic enzymes. nih.govwikipedia.org |

| Cortisol | Stimulates | Increases the breakdown of free fatty acids. nih.govbyjus.com |

| Catecholamines (Epinephrine, Norepinephrine) | Stimulates | Strongly activate lipolysis, increasing free fatty acid availability. nih.govnih.gov |

| Thyroid Hormones | Stimulates | Increase the breakdown of free fatty acids. nih.govbyjus.com |

Substrate Availability and Metabolic Flux Control

The rate of ketogenesis is highly dependent on the availability of its primary substrate, free fatty acids (FFAs), and is intricately regulated by metabolic flux control mechanisms within the liver. nih.gov An increased flux of FFAs from adipose tissue to the liver is a prerequisite for a significant elevation in ketone body production. uomustansiriyah.edu.iq This mobilization of FFAs is stimulated by hormones such as glucagon and catecholamines and is inhibited by insulin. nih.govresearchgate.net

Once inside the liver, the fate of fatty acids is a critical control point. They can either be esterified to form triglycerides and phospholipids (B1166683) or be transported into the mitochondria for β-oxidation. nih.gov The enzyme carnitine palmitoyltransferase 1 (CPT-1) plays a crucial role in this partitioning by facilitating the entry of long-chain fatty acids into the mitochondria. wikipedia.org The activity of CPT-1 is allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis. wikipedia.org During states of low insulin and high glucagon, the levels of malonyl-CoA decrease, leading to increased CPT-1 activity and a greater flux of fatty acids into the mitochondria for oxidation and subsequent ketogenesis. wikipedia.org

The concept of metabolic flux analysis helps in understanding the quantitative flow of metabolites through the ketogenic pathway. nih.gov Studies utilizing this approach have demonstrated that under ketogenic conditions, the flux of acetyl-CoA derived from β-oxidation exceeds the capacity of the citric acid cycle, leading to its diversion towards ketone body synthesis. mdpi.com This metabolic shift is essential for regenerating coenzyme A, which is required for continued β-oxidation of fatty acids. wikipedia.org

The table below summarizes the key factors influencing substrate availability and metabolic flux in ketogenesis.

| Factor | Effect on Ketogenesis | Mechanism |

| Increased Free Fatty Acid (FFA) mobilization | Stimulation | Provides the primary substrate for ketone body synthesis. uomustansiriyah.edu.iq |

| Low Insulin Levels | Stimulation | Reduces inhibition of hormone-sensitive lipase, leading to increased FFA release and decreased malonyl-CoA levels, which in turn increases CPT-1 activity. nih.gov |

| High Glucagon Levels | Stimulation | Promotes lipolysis in adipose tissue, increasing FFA availability for the liver. mdpi.com |

| Malonyl-CoA Levels | Inhibition | Allosterically inhibits CPT-1, reducing the transport of fatty acids into the mitochondria for β-oxidation. wikipedia.org |

Extrahepatic Production of Ketone Bodies in Research Models

While the liver is the primary site of ketogenesis, research has demonstrated that other tissues, notably the brain (specifically astrocytes) and the kidneys, also possess the enzymatic machinery for ketone body synthesis, albeit to a lesser extent. wikipedia.orgresearchgate.net This extrahepatic production of ketone bodies may play important localized roles in energy provision and cellular protection.

Astrocytes , a type of glial cell in the brain, have been shown in research models to be capable of producing ketone bodies from fatty acids. nih.govfrontiersin.org This localized ketogenesis is thought to provide an on-site energy source for neurons, particularly during periods of hypoglycemia or hypoxia when glucose availability is limited. tandfonline.comnih.gov The ketogenic pathway in astrocytes is similar to that in the liver and is stimulated by the presence of fatty acids. nih.gov Studies on cultured astrocytes have shown that they can produce both acetoacetate and β-hydroxybutyrate. tandfonline.com

The table below presents findings from a study on ketone body production in cultured rat astroglia.

| Condition | Acetoacetate Production (nmol/mg protein) | β-hydroxybutyrate Production (nmol/mg protein) |

| Control | Undetectable | Undetectable |

| Palmitic Acid + L-carnitine | 2.5 ± 0.3 | 1.8 ± 0.2 |

| Hypoxia + Palmitic Acid + L-carnitine | 4.2 ± 0.5 | 3.1 ± 0.4 |

Data adapted from a study on cultured rat astroglia, demonstrating the capacity for ketone body production, which is enhanced under hypoxic conditions. The presence of palmitic acid and L-carnitine was necessary to induce detectable ketogenesis.

The physiological significance of extrahepatic ketogenesis is an active area of research. In the brain, astrocyte-derived ketone bodies are hypothesized to be part of a metabolic shuttle that supports neuronal function and survival during metabolic stress. ocl-journal.org In the kidneys, local ketone body production may have protective effects against injury and play a role in maintaining acid-base balance. nih.govjsu-mse.commdpi.com

Metabolic Fate and Utilization Pathways Ketolysis

Transport and Distribution to Extrahepatic Tissues

Following its production, predominantly in the liver during ketogenesis, (R)-3-hydroxybutanoate is released into the bloodstream. Due to its high water solubility, it travels freely without the need for lipoprotein carriers. mdpi.com This allows for its efficient distribution to extrahepatic tissues, which are tissues outside of the liver. nih.govnih.gov Key organs such as the brain, heart, skeletal muscle, and renal cortex readily take up (R)-3-hydroxybutanoate from circulation. nih.gov The transport across cell membranes into these tissues is facilitated by a family of proteins known as monocarboxylate transporters (MCTs). mdpi.com The liver itself, while being the primary site of ketone body synthesis, lacks the necessary enzyme, succinyl-CoA:3-oxoacid-CoA transferase (SCOT), to utilize them for energy, thus ensuring that these energy-rich molecules are available for other tissues. food.gov.uk

Oxidative Catabolism in Peripheral Organs

Once inside the mitochondria of peripheral tissues, (R)-3-hydroxybutanoate undergoes a series of enzymatic reactions to be converted into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production in the form of ATP. nih.govnih.gov

The initial step in the utilization of (R)-3-hydroxybutanoate is its oxidation back to acetoacetate (B1235776). This reversible reaction is catalyzed by the mitochondrial enzyme D-3-hydroxybutyrate dehydrogenase (BDH1). nih.govwikipedia.org The reaction requires nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a coenzyme, which is reduced to NADH. wikipedia.orgenzyme-database.org

Enzymatic Reaction: (R)-3-hydroxybutanoate + NAD⁺ ⇌ Acetoacetate + NADH + H⁺ wikipedia.org

This step effectively reverses the final stage of ketogenesis, making acetoacetate available for the subsequent steps of ketolysis. nih.gov

The activation of acetoacetate is the committed and rate-limiting step of ketolysis. nih.gov This reaction is catalyzed by the mitochondrial enzyme succinyl-CoA:3-oxoacid-CoA transferase (SCOT), also known as 3-oxoacid-CoA transferase. nih.govnih.gov SCOT facilitates the transfer of a Coenzyme A (CoA) moiety from succinyl-CoA to acetoacetate, forming acetoacetyl-CoA and succinate. nih.govnih.gov This enzyme is present in all extrahepatic tissues that utilize ketone bodies but is notably absent from the liver. food.gov.uknih.gov

Enzymatic Reaction: Acetoacetate + Succinyl-CoA ⇌ Acetoacetyl-CoA + Succinate nih.gov

Deficiencies in the SCOT enzyme can lead to a rare metabolic disorder characterized by episodes of severe ketoacidosis due to the inability to utilize ketone bodies effectively. nih.govwikipedia.org

The final step in ketolysis involves the cleavage of acetoacetyl-CoA into two molecules of acetyl-CoA. This reaction is catalyzed by the enzyme acetoacetyl-CoA thiolase, also referred to as thiolase II. nih.govwikipedia.org This enzyme utilizes a free Coenzyme A molecule to break the bond in acetoacetyl-CoA. researchgate.net

Enzymatic Reaction: Acetoacetyl-CoA + CoA ⇌ 2 Acetyl-CoA nih.govresearchgate.net

The resulting acetyl-CoA molecules can then directly enter the tricarboxylic acid (TCA) cycle, where they are oxidized to produce ATP, providing energy for the cell. nih.govmhmedical.com

| Step | Substrate(s) | Enzyme | Product(s) | Cellular Location |

| 3.2.1 | (R)-3-hydroxybutanoate, NAD⁺ | D-3-Hydroxybutyrate Dehydrogenase (BDH1) | Acetoacetate, NADH, H⁺ | Mitochondria |

| 3.2.2 | Acetoacetate, Succinyl-CoA | Succinyl-CoA:3-Oxoacid-CoA Transferase (SCOT) | Acetoacetyl-CoA, Succinate | Mitochondria |

| 3.2.3 | Acetoacetyl-CoA, CoA | Acetoacetyl-CoA Thiolase | 2 Acetyl-CoA | Mitochondria |

Non-Oxidative Metabolic Fates

While the primary role of (R)-3-hydroxybutanoate is energy production through oxidative catabolism, its metabolic products can also be diverted into biosynthetic pathways under certain conditions.

Involvement in Cholesterol Biosynthesis Pathways in Animal Models

The metabolic intermediate, (3R)-3-hydroxybutanoate, the primary circulating ketone body, has been investigated for its role in cholesterol biosynthesis, particularly in animal models. Research indicates that while ketone bodies are not primary substrates for cholesterol synthesis in the liver of rats, elevated levels of β-hydroxybutyrate (βHB) can influence cholesterol homeostasis. researchgate.netnih.gov The synthesis of cholesterol is a complex process that originates with acetyl-CoA, a molecule also central to ketone body metabolism. vt.edubasicmedicalkey.com

In the cholesterol synthesis pathway, two molecules of acetyl-CoA combine to form acetoacetyl-CoA, which then condenses with another acetyl-CoA to yield β-hydroxy-β-methylglutaryl-CoA (HMG-CoA). vt.eduyoutube.com The enzyme HMG-CoA reductase then reduces HMG-CoA to mevalonate (B85504), a committed and rate-limiting step in cholesterol formation. vt.edubasicmedicalkey.com It is important to distinguish between the mitochondrial HMG-CoA synthase, involved in the production of ketone bodies, and the cytosolic HMG-CoA synthase, which participates in cholesterol synthesis. vt.eduyoutube.com

Studies in animal models have explored how administering a ketone ester, which elevates circulating βHB, impacts this pathway. In one such study, rats were fed a diet where 30% of energy from carbohydrates was replaced with a (R)-3-hydroxybutyl (R)-3-hydroxybutyrate ester. researchgate.netnih.gov This resulted in significant alterations in key markers of cholesterol synthesis.

The findings from this research demonstrated a notable decrease in plasma cholesterol and mevalonate levels in the rats consuming the ketone ester diet. researchgate.netnih.gov Furthermore, there was a significant reduction in the liver concentrations of the mevalonate precursors, acetoacetyl-CoA and HMG-CoA. researchgate.netnih.gov These results suggest that an elevation in β-hydroxybutyrate can lead to a downregulation of the cholesterol biosynthesis pathway.

In addition to these in vivo findings, in vitro experiments have shown that sodium β-hydroxybutyrate can directly inhibit the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. researchgate.net The study also observed an increase in whole liver and membrane LDL-receptor levels, as well as higher levels of SREBP-2 protein, which is a key regulator of cholesterol homeostasis. researchgate.netnih.gov

The table below summarizes the key findings in the rat model:

| Parameter | Percentage Change in Ketone Ester Fed Rats vs. Controls |

| Plasma Cholesterol | -40% |

| Plasma Mevalonate | -27% |

| Liver Acetoacetyl-CoA | -33% |

| Liver HMG-CoA | -54% |

| Whole Liver LDL-Receptor | +24% |

| Membrane LDL-Receptor | +67% |

| SREBP-2 Protein | +91% |

These findings from animal models indicate that sodium;(3R)-3-hydroxybutanoate can influence cholesterol biosynthesis through multiple mechanisms, including the reduction of key precursors and the direct inhibition of the pathway's rate-limiting enzyme. researchgate.net

Enzymology and Structural Biology of R 3 Hydroxybutanoate Metabolism

D-3-Hydroxybutyrate Dehydrogenase (BDH1; EC 1.1.1.30)

D-3-hydroxybutyrate dehydrogenase is a crucial enzyme that catalyzes the reversible oxidation of (R)-3-hydroxybutanoate to acetoacetate (B1235776), with the concomitant reduction of NAD+ to NADH. wikipedia.orgcreative-enzymes.com This reaction is a vital step in the utilization of ketone bodies as an energy source, particularly in extrahepatic tissues. BDH1 is a homotetrameric, lipid-dependent enzyme located in the inner mitochondrial membrane. wikipedia.org For optimal activity, it has a specific requirement for phosphatidylcholine. wikipedia.org

Detailed Catalytic Mechanism and Stereospecificity

The catalytic mechanism of BDH1 involves the transfer of a hydride ion from the C3 of (R)-3-hydroxybutanoate to the C4 position of the nicotinamide (B372718) ring of NAD+. nih.govresearchgate.net The reaction is stereospecific for the (R)-enantiomer of 3-hydroxybutanoate. wikipedia.org The binding of the substrate is facilitated by interactions between its carboxylate group and conserved amino acid residues within the active site. nih.gov

The proposed mechanism suggests that the Tyr155 residue, which can be deprotonated at the optimal pH, plays a key role by abstracting a proton from the hydroxyl group of the substrate. nih.govresearchgate.net This action facilitates the formation of a carbonyl group and the subsequent transfer of the hydride to NAD+, resulting in the formation of acetoacetate and NADH. nih.govresearchgate.net The reverse reaction, the reduction of acetoacetate to (R)-3-hydroxybutanoate, proceeds through the transfer of a hydride from NADH to the C3 of acetoacetate. nih.gov

Structural Characterization and Active Site Analysis

X-ray crystallographic studies of D-3-hydroxybutyrate dehydrogenase from Alcaligenes faecalis have provided detailed insights into its structure and active site. nih.govnih.gov Each subunit of the tetrameric enzyme contains a binding site for the substrate and the NAD+ cofactor. nih.gov The substrate is positioned with its C3 atom oriented towards the C4 atom of the nicotinamide ring of NAD+. nih.gov

The active site is characterized by several conserved amino acid residues that are crucial for substrate binding and catalysis. nih.gov The carboxylate group of the substrate forms hydrogen bonds with four of these conserved residues. nih.gov The methyl group of the substrate is situated in a hydrophobic pocket, which helps to correctly orient the molecule for catalysis. nih.gov Key residues involved in the catalytic process include Tyr155 and Ser142. nih.gov The interaction of these residues is thought to facilitate the ionization of Tyr155, enhancing its ability to act as a proton acceptor. nih.gov

Comparative Enzymology Across Diverse Organisms (e.g., Mammalian, Bacterial)

D-3-hydroxybutyrate dehydrogenase is a ubiquitous enzyme found in a wide range of organisms, from bacteria to mammals. nih.gov While the fundamental catalytic function remains the same, there are some differences in the enzyme's properties and regulation across species.

In mammals, BDH1 is primarily located in the mitochondria of extrahepatic tissues such as the brain, heart, and skeletal muscle, where it plays a key role in ketone body utilization. wikipedia.orgnih.gov The human enzyme is a homotetramer with a specific requirement for phosphatidylcholine for its activity. wikipedia.org

Bacterial D-3-hydroxybutyrate dehydrogenases, such as the one from Alcaligenes faecalis, have been extensively studied to elucidate the enzyme's structure and catalytic mechanism. nih.govnih.gov Some bacteria, like Acidovorax sp. SA1, possess a BDH that shares high amino acid sequence homology with that of Ralstonia eutropha H16. wikigenes.org Furthermore, anaerobic bacteria like Desulfotomaculum ruminis have been found to contain a stereospecific (S)-3-hydroxybutyrate dehydrogenase, highlighting the diversity of 3-hydroxybutyrate (B1226725) metabolism in the microbial world. nih.govnih.gov

Table 1: Comparative Properties of D-3-Hydroxybutyrate Dehydrogenase

| Feature | Mammalian (Human) | Bacterial (Alcaligenes faecalis) |

|---|---|---|

| Cellular Location | Mitochondrial inner membrane wikipedia.org | Cytosol |

| Quaternary Structure | Homotetramer wikipedia.org | Tetramer nih.gov |

| Cofactor | NAD+/NADH wikipedia.org | NAD+/NADH nih.gov |

| Allosteric Activator | Phosphatidylcholine wikipedia.org | Not specified |

| Primary Function | Ketone body utilization wikipedia.org | (R)-3-hydroxybutyrate metabolism nih.gov |

3-Hydroxy-3-methylglutaryl-CoA Synthase (HMGCS2; EC 2.3.3.10)

Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (HMGCS2) is the key enzyme that controls the rate of ketogenesis. nih.govsemanticscholar.org It catalyzes the condensation of acetoacetyl-CoA with acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov This is the committed step in the pathway for the synthesis of ketone bodies. uniprot.org

Significance of its Rate-Limiting Role in Ketogenesis

HMGCS2's role as the rate-limiting enzyme makes it a critical point of regulation for ketogenesis. nih.govnih.gov This pathway is particularly important during periods of fasting, carbohydrate deprivation, or in conditions like diabetes, where it provides an alternative energy source derived from fatty acids for vital organs. nih.govwikipedia.org The expression and activity of HMGCS2 are regulated by hormonal signals such as glucagon (B607659) and insulin (B600854), as well as by the availability of fatty acids. nih.govsemanticscholar.org While the liver is the primary site of ketogenesis, HMGCS2 is also expressed in other tissues like the kidney and small intestine under certain conditions. nih.govresearchgate.net However, studies have shown that renal HMGCS2 does not significantly contribute to circulating ketone levels during fasting. nih.gov

Structural and Functional Studies of Isoforms

In humans, HMGCS2 is encoded by the HMGCS2 gene, and alternative splicing can result in different isoforms. wikipedia.org The enzyme functions as a homodimer within the mitochondrial matrix. nih.gov Structural studies have provided insights into the active site and the binding of substrates. nih.gov

Mutations in the HMGCS2 gene can lead to mitochondrial HMG-CoA synthase deficiency, a rare autosomal recessive metabolic disorder. wikipedia.orgnih.gov This condition impairs the body's ability to produce ketone bodies, leading to severe hypoketotic hypoglycemia, particularly during periods of fasting or illness. uniprot.orgnih.gov Functional analyses of novel HMGCS2 mutations have been conducted using bacterial and eukaryotic expression systems to understand their impact on enzyme activity and stability. nih.gov These studies have revealed that some mutations can lead to a complete loss of enzyme activity, while others may result in a partially active or unstable protein. nih.gov

Biochemical Consequences of Enzyme Deficiencies on Ketone Body Production

Deficiencies in the enzymes responsible for ketogenesis lead to severe metabolic disorders characterized by an inability to produce ketone bodies, particularly during periods of fasting or metabolic stress. These conditions underscore the critical role of (R)-3-hydroxybutanoate and other ketone bodies as alternative energy sources.

A key enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2). Loss-of-function mutations in the HMGCS2 gene result in a severe metabolic disease that typically presents within the first year of life. nih.gov The biochemical hallmark of HMGCS2 deficiency is hypoketotic hypoglycemia, a state of low blood sugar combined with inappropriately low levels of ketone bodies, especially during illness. nih.govmhmedical.com This occurs because the blockade in ketogenesis prevents the normal metabolic shift to ketone body utilization when glucose is scarce. nih.gov The backflow of metabolites also impairs fatty acid oxidation. nih.gov Clinical findings often include metabolic acidosis, hepatomegaly (enlarged liver), and hyperammonemia. nih.gov Laboratory tests in affected individuals show elevated free fatty acids, low to absent serum and urine ketones, and dicarboxylic aciduria. mhmedical.com Knockout mouse models of HMGCS2 deficiency have confirmed that this ketogenic impairment can lead to the development of fatty liver disease (hepatosteatosis). nih.govresearchgate.net

Another critical enzyme is 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL), which catalyzes a subsequent step in both ketogenesis and the catabolism of the amino acid leucine (B10760876). nih.gov Deficiency in HMGCL, an autosomal recessive disorder, also leads to hypoketotic hypoglycemia and metabolic acidosis. nih.govresearchgate.net Due to its dual role, HMGCL deficiency results in the accumulation of characteristic leucine metabolites, which are detectable in urine organic acid analysis and blood acylcarnitine profiles. nih.gov Like HMGCS2 deficiency, it often presents in the neonatal period or early infancy with acute metabolic decompensation, which can be mistaken for Reye syndrome. mhmedical.comnih.gov

Table 1: Summary of Biochemical Consequences of Ketogenesis Enzyme Deficiencies

| Enzyme Deficiency | Key Biochemical Findings | Clinical Manifestations |

| HMG-CoA Synthase 2 (HMGCS2) | Hypoketotic hypoglycemia; Low or absent serum/urine ketones; Elevated free fatty acids; Dicarboxylic aciduria nih.govmhmedical.com | Metabolic acidosis; Hepatomegaly; Hyperammonemia; Encephalopathy nih.govmhmedical.com |

| HMG-CoA Lyase (HMGCL) | Hypoketotic hypoglycemia; Metabolic acidosis; Accumulation of leucine metabolites (e.g., 3-hydroxy-3-methylglutaric acid) nih.govresearchgate.net | Hyperammonemia; Hepatomegaly; Encephalopathy; Often presents as neonatal metabolic crisis mhmedical.comnih.gov |

Acetoacetyl-CoA Thiolase (ACAT1; EC 2.3.1.9)

Acetoacetyl-CoA thiolase, specifically the mitochondrial isoenzyme T2 encoded by the ACAT1 gene, is a pivotal enzyme in ketone body metabolism. nih.gov It belongs to the thiolase superfamily, which catalyzes carbon-carbon bond formation and cleavage through a thioester-dependent Claisen condensation mechanism. wikipedia.orgresearchgate.net This enzyme is found within the mitochondria of cells and is essential for processing fats and the amino acid isoleucine. medlineplus.govmedlineplus.gov

Mechanistic Role in Both Ketogenesis and Ketolysis

ACAT1 possesses the crucial ability to catalyze its reaction reversibly, allowing it to participate in both the synthesis (ketogenesis) and breakdown (ketolysis) of ketone bodies. medlineplus.govabcam.com

In Ketogenesis: Within the liver, during periods of high fatty acid oxidation, ACAT1 catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. nih.govnih.gov This is the initial step in the pathway that leads to the production of acetoacetate and (R)-3-hydroxybutanoate. nih.gov

In Ketolysis: In extrahepatic tissues such as the brain, heart, and skeletal muscle, ACAT1 performs the reverse reaction. nih.gov It catalyzes the thiolytic cleavage of acetoacetyl-CoA (which is formed from ketone bodies) into two molecules of acetyl-CoA. nih.govrupahealth.com These acetyl-CoA molecules can then enter the tricarboxylic acid (TCA) cycle to generate ATP. bohrium.com

Deficiency of ACAT1, also known as beta-ketothiolase deficiency, primarily impairs ketolysis more significantly than ketogenesis. nih.gov This is because other thiolase isoenzymes in the liver can compensate for its role in ketone synthesis, but its function in utilizing ketone bodies in other tissues is indispensable. nih.gov This leads to episodic ketoacidosis, as ketone bodies are produced but cannot be effectively used for energy. nih.govmedlineplus.gov

Importance of Ion Cofactors (e.g., Potassium, Chloride) for Enzyme Activity and Structure

A distinctive feature of mitochondrial acetoacetyl-CoA thiolase (ACAT1/T2) is its activation by potassium ions (K+). researchgate.netwikipedia.org Potassium ions specifically enhance the activity of T2, a property not observed in other thiolase isoenzymes. nih.gov Kinetic and structural studies have revealed that a potassium ion binds near the CoA binding site and the catalytic active site. researchgate.netnih.gov This binding, though of low affinity, induces a structural change, causing the rigidification of a CoA binding loop and an active site loop, which in turn enhances the enzyme's catalytic efficiency. researchgate.netnih.gov For instance, the turnover numbers for the degradation of its substrates increase approximately threefold as the potassium ion concentration is raised to 40 mM. researchgate.netnih.gov

In addition to potassium, structural analyses have unexpectedly identified a high-affinity binding site for a chloride ion (Cl-). researchgate.netnih.gov This chloride ion is located at the interface where the two subunits of the dimeric enzyme meet, in proximity to two catalytic loops. researchgate.netnih.gov While the precise functional role of the chloride ion is still being elucidated, its position suggests it is important for maintaining the structural integrity and stability of the enzyme complex. researchgate.net

Enzymatic Properties and Substrate Specificity

ACAT1 is a member of the thiolase enzyme family, which reversibly catalyzes the cleavage of 3-ketoacyl-CoA. ebi.ac.uk It functions as a homotetrameric enzyme in its native state. nih.gov The enzyme is allosterically activated by its substrate, cholesterol. nih.gov

ACAT1 displays a notable substrate specificity. While it efficiently catalyzes the condensation of two acetyl-CoA molecules and the reverse thiolysis of acetoacetyl-CoA, it also possesses a unique ability among structurally characterized thiolases to process 2-methyl-branched substrates. wikipedia.orgresearchgate.net Specifically, in the catabolism of the amino acid isoleucine, ACAT1 is responsible for the thiolysis of 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA. medlineplus.govrupahealth.com Kinetic measurements show that ACAT1 can degrade both acetoacetyl-CoA and 2-methylacetoacetyl-CoA with similar catalytic efficiencies. researchgate.netnih.gov This distinct specificity is attributed to the presence of a Phe325-Pro326 dipeptide near the active site, which accommodates the branched substrate. researchgate.net

Table 2: Enzymatic Properties of Acetoacetyl-CoA Thiolase (ACAT1)

| Property | Description | Reference |

| EC Number | 2.3.1.9 | wikipedia.org |

| Reaction | 2 Acetyl-CoA ↔ Acetoacetyl-CoA + CoA | abcam.com |

| Cellular Location | Mitochondria | medlineplus.gov |

| Quaternary Structure | Homotetramer | nih.gov |

| Key Substrates | Acetyl-CoA, Acetoacetyl-CoA, 2-Methylacetoacetyl-CoA | researchgate.netmedlineplus.gov |

| Ion Cofactors | Activated by Potassium (K+); Binds Chloride (Cl-) | researchgate.netwikipedia.orgnih.gov |

| Allosteric Activator | Cholesterol | nih.gov |

Succinyl-CoA:3-Oxoacid-CoA Transferase (SCOT/OXCT1; EC 2.8.3.5)

Succinyl-CoA:3-oxoacid-CoA transferase (SCOT), encoded by the OXCT1 gene, is a mitochondrial matrix enzyme that is absolutely essential for the utilization of ketone bodies. nih.govmhmedical.com It catalyzes the first and rate-determining step of ketolysis in tissues outside the liver. nih.govnih.govresearchgate.net

Essentiality for Ketone Body Utilization in Extrahepatic Tissues

The liver, the primary site of ketogenesis, lacks the SCOT enzyme and is therefore unable to use the ketone bodies it produces. nih.gov SCOT's function is restricted to extrahepatic tissues, including the brain, heart, and skeletal muscle, where it facilitates the conversion of ketone bodies back into a usable energy source. nih.govoup.com The enzyme catalyzes the transfer of coenzyme A (CoA) from succinyl-CoA to acetoacetate, forming acetoacetyl-CoA. nih.govnih.gov This reaction is the committed step for ketone body breakdown, as the resulting acetoacetyl-CoA is then readily cleaved by ACAT1 into two molecules of acetyl-CoA for the TCA cycle. mhmedical.com

The critical role of SCOT is highlighted by the consequences of its deficiency, a rare genetic disorder caused by mutations in the OXCT1 gene. orpha.net Affected individuals are unable to utilize ketone bodies in their peripheral tissues. researchgate.net This leads to an accumulation of ketones in the blood and urine, resulting in severe, intermittent episodes of ketoacidosis, particularly during periods of fasting, illness, or other metabolic stress. nih.govnih.govorpha.net Studies in germline SCOT-knockout mice have shown that the inability to oxidize ketone bodies is lethal within 48 hours of birth, demonstrating the obligate energetic role of ketolysis in the neonatal period. bohrium.comoup.comphysiology.org

Regulatory Aspects of its Activity

The metabolic pathways involving (R)-3-hydroxybutanoate are intricately regulated to ensure cellular homeostasis and respond to changing environmental conditions. This regulation occurs at multiple levels, including allosteric control of enzyme activity, and transcriptional and post-transcriptional modulation of the genes encoding the metabolic enzymes. These mechanisms collectively dictate the flux of metabolites through the pathways for either the synthesis or degradation of ketone bodies and polyhydroxyalkanoates (PHAs).

Allosteric Regulation of Key Enzymes

Allosteric regulation provides a rapid mechanism to modulate enzyme activity in response to the immediate metabolic state of the cell. Key enzymes in (R)-3-hydroxybutanoate metabolism are subject to this form of control.

(R)-3-hydroxybutyrate Dehydrogenase (HBDH): This enzyme, which catalyzes the reversible oxidation of (R)-3-hydroxybutanoate to acetoacetate, is a crucial control point. wikipedia.orgnih.gov In some systems, the activity of HBDH is modulated by lipids. For instance, lecithin (B1663433) has been shown to act as an allosteric modulator that enhances the enzyme's affinity for its coenzyme, NAD+. acs.org

PHA Synthesis Enzymes: In bacteria that produce polyhydroxybutyrate (B1163853) (PHB), a polymer of (R)-3-hydroxybutanoate, the enzymes of the synthesis pathway are allosterically regulated. nih.gov

β-Ketothiolase (PhaA): This enzyme catalyzes the first committed step, the condensation of two acetyl-CoA molecules. It is often inhibited by its product, acetoacetyl-CoA, and also by high levels of free Coenzyme A, which signal that the cell has sufficient energy and building blocks from the Krebs cycle. nih.govproquest.com

PHA Synthase (PhaC): The final enzyme in the pathway, which polymerizes (R)-3-hydroxybutyryl-CoA, can also be subject to covalent modification, such as phosphorylation, which affects its activity. nih.gov

| Enzyme | Regulator | Effect | Metabolic Significance |

|---|---|---|---|

| (R)-3-hydroxybutyrate Dehydrogenase | Lecithin | Activation (enhanced coenzyme affinity) | Links enzyme activity to the lipid environment of the membrane. acs.org |

| β-Ketothiolase | Coenzyme A (CoA) | Inhibition | Prevents PHB synthesis when cellular energy and acetyl-CoA oxidation via the Krebs cycle are high. proquest.com |

| PHA Synthase | Covalent Modification (e.g., Phosphorylation) | Modulation of Activity | Allows for fine-tuning of polymer synthesis in response to cellular signals. nih.gov |

Transcriptional and Post-Transcriptional Control

The expression of genes encoding the enzymes for (R)-3-hydroxybutanoate metabolism is tightly controlled at the transcriptional level, often in response to nutrient availability and cellular growth phase.

The phb Operon: In many PHB-accumulating bacteria, the genes for β-ketothiolase (phbA), acetoacetyl-CoA reductase (phbB), and PHA synthase (phbC) are organized in an operon (phbBAC). researchgate.netfrontiersin.org The transcription of this operon is controlled by dedicated transcriptional activators and global regulatory systems.

Key Transcriptional Regulators:

PhbR: A transcriptional activator that positively regulates the phbBAC operon. researchgate.netfrontiersin.org Its own expression can be controlled by other systems.

Sigma Factor RpoS (σS): This alternative sigma factor is often associated with the stationary phase of bacterial growth and stress responses. RpoS can act as an activator of phbR expression, thereby inducing PHB synthesis when growth slows due to nutrient limitation. researchgate.netfrontiersin.org

GacS/GacA Two-Component System: This global regulatory system is involved in controlling a wide range of cellular processes, including carbon storage. The GacS/GacA system can post-transcriptionally control the expression of PhbR, adding another layer of regulation to PHB synthesis. proquest.comresearchgate.netnih.gov

Post-Transcriptional Regulation: Beyond transcription, the synthesis of PHB is also regulated by small non-coding RNAs (sRNAs). proquest.comresearchgate.net These RNA molecules can bind to messenger RNA (mRNA) transcripts, affecting their stability or translation into protein, thereby fine-tuning the levels of metabolic enzymes. For example, the sRNA ArrF positively regulates phbR transcription. researchgate.net

| Regulator | Type | Target Gene/Operon | Effect on PHB Synthesis |

|---|---|---|---|

| PhbR | Transcriptional Activator | phbBAC | Positive. researchgate.netfrontiersin.org |

| RpoS (σS) | Alternative Sigma Factor | phbR, phbBAC | Positive. researchgate.netfrontiersin.org |

| GacS/GacA System | Two-Component Global Regulator | phbR (post-transcriptional) | Positive. researchgate.netnih.gov |

| ArrF | Small non-coding RNA (sRNA) | phbR | Positive. researchgate.net |

| CydR | Transcriptional Regulator | pha genes | Negative. researchgate.net |

Structural Basis of Regulation

Structural biology provides critical insights into the mechanisms of enzyme regulation. X-ray crystallography studies of D-3-hydroxybutyrate dehydrogenase have revealed the precise molecular interactions that govern substrate binding and catalysis. nih.govnih.gov The enzyme contains a highly conserved active site where the substrate, (R)-3-hydroxybutanoate, and the cofactor NAD+ are positioned for the hydride transfer reaction. wikipedia.orgnih.gov

The structure shows that the substrate's carboxylate group forms hydrogen bonds with conserved amino acid residues, anchoring it in the active site. nih.gov A key tyrosine residue (Tyr155 in Alcaligenes faecalis) is positioned to act as a general acid-base catalyst, facilitating proton transfer during the reaction. nih.gov The binding of substrate and cofactor can induce conformational changes in the enzyme, including movements in a flexible loop near the active site, which are crucial for creating the proper catalytic environment. nih.govacs.org These structural details provide a framework for understanding how allosteric effectors or inhibitors might bind to sites distinct from the active site to modulate these conformational dynamics and, consequently, enzyme activity. nih.gov

Molecular Mechanisms and Signaling Roles of R 3 Hydroxybutanoate

Epigenetic Regulation

(R)-3-hydroxybutanoate exerts significant influence on the epigenome, thereby modulating gene expression without altering the underlying DNA sequence. nih.gov This regulatory capacity is chiefly mediated through its effects on histone modifications and chromatin structure.

Inhibition of Histone Deacetylases (HDACs)

(R)-3-hydroxybutanoate is recognized as an endogenous inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC3, and HDAC4. hellobio.comhellobio.com By inhibiting these enzymes, (R)-3-hydroxybutanoate leads to an increase in the acetylation of histone proteins. nih.gov Histone acetylation is a key epigenetic mark that neutralizes the positive charge of lysine (B10760008) residues on histones, thereby weakening the interaction between histones and DNA. This process contributes to a more relaxed chromatin structure, making DNA more accessible to transcription factors and promoting gene expression. khanacademy.org The inhibitory effect of (R)-3-hydroxybutanoate on HDACs is a direct molecular mechanism through which it influences the transcriptional landscape of the cell. nih.govglpbio.com

| Target HDAC | Reported IC50 (in vitro) | Cellular Effect |

|---|---|---|

| HDAC1 | 5.3 mM | Increased histone acetylation |

| HDAC3 | 2.4 mM | Increased histone acetylation |

| HDAC4 | 4.5 mM | Increased histone acetylation |

Modulation of Gene Expression and Chromatin Structure

The inhibition of HDACs by (R)-3-hydroxybutanoate directly impacts chromatin structure, leading to a more open and transcriptionally active state known as euchromatin. khanacademy.org This alteration in chromatin accessibility allows for the recruitment of the transcriptional machinery to gene promoters and enhancers, thereby modulating the expression of specific genes. plos.org Research has shown that this epigenetic modulation by (R)-3-hydroxybutanoate can influence the expression of genes involved in oxidative stress resistance, metabolism, and inflammation. nih.govnih.gov For instance, increased histone acetylation at the promoters of genes like FOXO3A and MT2 has been observed, leading to their enhanced expression and subsequent cellular protection against oxidative damage. nih.gov Furthermore, studies in neurons suggest that (R)-3-hydroxybutanoate can perturb chromatin bivalency, a state where both activating (H3K4me3) and repressive (H3K27me3) histone marks are present, thereby influencing the expression of genes related to neuronal function and neurodegenerative diseases. nih.gov

Role in Protein Post-Translational Modifications, e.g., Lysine β-Hydroxybutyrylation

Beyond its role as an HDAC inhibitor, (R)-3-hydroxybutanoate serves as a precursor for a novel post-translational modification known as lysine β-hydroxybutyrylation (Kbhb). nih.gov In this process, (R)-3-hydroxybutanoate is converted to β-hydroxybutyryl-CoA, which then donates the β-hydroxybutyryl group to lysine residues on histone and non-histone proteins. nih.govbiorxiv.org This modification is catalyzed by acyltransferases such as p300. nih.govx-mol.net Histone Kbhb is a distinct epigenetic mark that is dynamically regulated by the cellular concentration of (R)-3-hydroxybutanoate, particularly during metabolic states such as fasting or ketogenic diet. nih.gov It has been shown to be enriched at active gene promoters and is associated with the upregulation of genes involved in metabolic pathways that are responsive to starvation. nih.govresearchgate.net This discovery has expanded the understanding of how metabolic states can directly translate into epigenetic changes, thereby regulating gene expression programs. biorxiv.org

| Modification | Precursor | Enzyme | Function |

|---|---|---|---|

| Lysine β-hydroxybutyrylation (Kbhb) | β-hydroxybutyryl-CoA | p300 | Epigenetic regulation of gene expression |

Receptor-Mediated Signaling Pathways

(R)-3-hydroxybutanoate also functions as a signaling ligand by directly binding to and activating specific cell surface G protein-coupled receptors (GPCRs). This interaction initiates intracellular signaling cascades that mediate a range of physiological responses.

Interaction with Hydroxycarboxylic Acid Receptor 2 (HCAR2)

(R)-3-hydroxybutanoate is an endogenous ligand for the Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A. nih.govreactome.org HCAR2 is primarily expressed in adipocytes and immune cells, including neutrophils and monocytes. abcam.comresearchgate.net Upon binding of (R)-3-hydroxybutanoate, HCAR2 couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. abcam.com This signaling pathway has been implicated in the anti-lipolytic effects observed in adipocytes and the anti-inflammatory responses in immune cells. nih.govnih.gov The activation of HCAR2 by (R)-3-hydroxybutanoate represents a key mechanism by which this ketone body can modulate cellular metabolism and immune function. researchgate.net

Engagement with Free Fatty Acid Receptor 3 (FFAR3)

(R)-3-hydroxybutanoate also interacts with the Free Fatty Acid Receptor 3 (FFAR3), also known as GPR41. hellobio.comhellobio.com FFAR3 is a receptor for short-chain fatty acids (SCFAs) and is expressed in various tissues, including the pancreas, adipose tissue, and sympathetic nervous system. nih.gov The signaling downstream of FFAR3 is complex and can involve coupling to both Gi/o and Gq proteins, leading to the inhibition of cAMP production and an increase in intracellular calcium, respectively. nih.govuniprot.org While SCFAs are potent agonists of FFAR3, the role of (R)-3-hydroxybutanoate at this receptor is more nuanced, with some studies suggesting it may act as an antagonist, thereby inhibiting the signaling induced by SCFAs. nih.govresearchgate.net The engagement of FFAR3 by (R)-3-hydroxybutanoate adds another layer of complexity to its signaling capabilities, particularly in the context of metabolic regulation and neuronal function. researchgate.net

Downstream Cellular Responses Mediated by Receptor Activation

(R)-3-hydroxybutanoate, also known as beta-hydroxybutyrate (βHB), is an endogenous ligand for the G-protein-coupled receptor HCA2 (Hydroxycarboxylic Acid Receptor 2), also known as GPR109A. The activation of this receptor initiates a cascade of downstream cellular responses that vary depending on the cell type.

In adipocytes, HCA2 activation by (R)-3-hydroxybutanoate leads to the inhibition of hormone-sensitive lipase and adipocyte triglyceride lipase. This action decreases the release of free fatty acids (FFAs) from adipose tissue, establishing a negative feedback loop that curtails excessive hepatic ketogenesis during periods of fasting.

In immune cells, such as macrophages, the activation of HCA2 triggers potent anti-inflammatory effects. This response is mediated, in part, by the production and release of prostaglandins, including prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), through the action of cyclooxygenase enzymes. Furthermore, HCA2 activation in monocytes and macrophages can induce a neuroprotective phenotype, highlighting its role in modulating immune responses within the central nervous system.

Studies in bovine neutrophils have shown that HCA2 agonists, including (R)-3-hydroxybutanoate, induce chemotaxis. This process involves the release of intracellular calcium and the phosphorylation of key signaling proteins such as AKT, ERK1/2, and AMPKα, demonstrating the receptor's role in directing immune cell migration. The activation of GPR109A by its agonists can also alter the expression of multiple transmitter pathways in chromaffin cells, indicating a broad regulatory role in neuroendocrine function.

| Cell Type | Receptor | Key Downstream Effect | Signaling Pathway Involved |

| Adipocytes | HCA2 (GPR109A) | Decreased free fatty acid release | Inhibition of hormone-sensitive lipase |

| Macrophages | HCA2 (GPR109A) | Anti-inflammatory response; Neuroprotective phenotype | Production of Prostaglandins (PGD2, PGE2) |

| Neutrophils (Bovine) | HCA2 (GPR109A) | Increased chemotaxis | Ca2+ release, Phosphorylation of AKT, ERK, AMPK |

| Chromaffin Cells | GPR109A (HCA2) | Altered transmitter pathway expression | Not specified |

Modulation of Intracellular Processes

Beyond receptor-mediated signaling, (R)-3-hydroxybutanoate directly influences a variety of fundamental intracellular processes that are critical for cellular adaptation, survival, and function.

Influence on Mitochondrial Function and Bioenergetics

(R)-3-hydroxybutanoate serves as a highly efficient fuel for mitochondria, enhancing cellular bioenergetics, particularly under conditions of metabolic stress. When utilized as an energy substrate, it leads to an increase in mitochondrial respiration and adenosine triphosphate (ATP) production in various cell types, including neurons, skeletal muscle cells, and pancreatic β-cells. mit.edutechnologynetworks.comepfl.chresearchgate.net This enhancement is not merely a substrate effect; (R)-3-hydroxybutanoate improves the efficiency of ATP production, as indicated by an elevated phosphate-to-oxygen (P:O) ratio, meaning more ATP is generated per unit of oxygen consumed. epfl.ch

In cultured cortical neurons, supplementation with (R)-3-hydroxybutanoate enables a more robust and sustained maximal uncoupled respiration in response to increased energy demands, such as glutamate-induced hyperexcitation. technologynetworks.com This suggests that it enhances the capacity of mitochondria to respond to cellular stress. Furthermore, research has shown that it can rescue mitochondrial respiration in the face of mitochondrial toxins that inhibit complex I of the electron transport chain, a mechanism with implications for neurodegenerative diseases. nih.govresearchgate.net In skeletal muscle cells, treatment with (R)-3-hydroxybutanoate also promotes a shift toward mitochondrial fusion, a process associated with improved mitochondrial health and function. mit.edu

| Cell Type | Effect of (R)-3-hydroxybutanoate | Specific Finding |

| Skeletal Muscle Myotubes | Improved Mitochondrial Respiration | Increased oxygen consumption without loss of ATP production. mit.edu |

| Cortical Neurons | Enhanced Bioenergetic Capacity | Greater and more sustained maximal respiration during hyperexcitation. technologynetworks.com |

| Pancreatic β-Cells | Increased Mitochondrial Efficiency | Elevated ATP production and an increased P:O ratio. epfl.ch |

| Brain Mitochondria | Rescued Complex I Inhibition | Attenuated inhibition of respiration induced by mitochondrial toxins. researchgate.net |

Contribution to Cellular Redox Homeostasis and Oxidative Stress Response

(R)-3-hydroxybutanoate plays a significant role in maintaining cellular redox homeostasis and mitigating oxidative stress through multiple mechanisms. It has been shown to reduce the production of reactive oxygen species (ROS) within the mitochondria. nih.gov One proposed mechanism for this is its ability to maintain the coenzyme Q couple in a more oxidized state, which decreases the transfer of electrons to oxygen that can form superoxide radicals. nih.gov Studies in skeletal muscle have demonstrated that its presence leads to a significant reduction in hydrogen peroxide (H2O2) emission from mitochondria. mit.edu

Beyond preventing ROS formation, (R)-3-hydroxybutanoate also bolsters the cell's antioxidant defenses. It can upregulate the expression and activity of key antioxidant proteins. For instance, in cardiomyocytes, it increases the levels of Thioredoxin 1 (Trx1), a major antioxidant enzyme, by inhibiting histone deacetylases (HDACs), which leads to Trx1 stabilization. nih.gov As an HDAC inhibitor, (R)-3-hydroxybutanoate can also promote the transcription of genes regulated by the FOXO3a transcription factor, which includes enzymes involved in antioxidant pathways. nih.govresearchgate.net This activation of antioxidant programs contributes to a significant reduction in markers of oxidative stress. researchgate.net

Impact on Inflammatory Signaling Cascades (e.g., NLRP3 Inflammasome)

One of the most well-defined signaling roles of (R)-3-hydroxybutanoate is its specific inhibition of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome. nih.govfrontiersin.org The NLRP3 inflammasome is a key component of the innate immune system that, when activated by cellular stress or pathogens, triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18. nih.gov

(R)-3-hydroxybutanoate has been shown to suppress the activation of the NLRP3 inflammasome in response to a wide array of stimuli, including ATP, urate crystals, and lipotoxic fatty acids. nih.gov This inhibitory effect is highly specific, as it does not affect other inflammasomes like NLRC4 or AIM2. frontiersin.org Mechanistically, the inhibition is achieved by preventing potassium (K+) efflux from the cell and reducing the oligomerization of the adaptor protein ASC, both of which are critical upstream events for NLRP3 activation. nih.gov

Crucially, this anti-inflammatory action is independent of its metabolism through the TCA cycle and does not require the HCA2/GPR109A receptor, indicating a direct intracellular signaling role. nih.govfrontiersin.org This positions (R)-3-hydroxybutanoate as a key endogenous modulator of sterile inflammation.

| Inflammasome Component | Effect of (R)-3-hydroxybutanoate | Reference |

| Potassium (K+) Efflux | Prevention | nih.gov |

| ASC Oligomerization | Reduction | nih.gov |

| Caspase-1 Activation | Attenuation | frontiersin.org |

| IL-1β and IL-18 Production | Reduction | frontiersin.org |

Role in Stem Cell Biology and Differentiation (e.g., NOTCH signaling)

Emerging research has identified (R)-3-hydroxybutanoate as a critical signaling metabolite in stem cell biology, particularly through its interaction with the NOTCH signaling pathway. The NOTCH pathway is a highly conserved cell-cell communication system that plays a pivotal role in regulating stem cell self-renewal and lineage decisions. researchgate.net

In the mammalian small intestine, (R)-3-hydroxybutanoate is endogenously produced by Lgr5+ intestinal stem cells (ISCs) and is essential for their homeostasis. mit.edunih.gov The primary mechanism involves its function as an inhibitor of class I histone deacetylases (HDACs). nih.gov By inhibiting HDAC activity, (R)-3-hydroxybutanoate reinforces the NOTCH signaling pathway. nih.govfrontiersin.org This enhanced NOTCH activity instructs ISC self-renewal, maintains the stem cell pool, and skews differentiation towards absorptive rather than secretory cell fates. nih.gov This metabolic control allows ISCs to adapt to different dietary states; for example, a ketogenic diet elevates ISC function and enhances regeneration after injury through this βOHB-mediated NOTCH signaling mechanism. mit.edunih.gov

This link between a metabolic intermediate and a core developmental signaling pathway reveals a sophisticated mechanism for fine-tuning stem cell behavior in response to physiological and nutritional cues.

Analytical Methodologies for R 3 Hydroxybutanoate Research

Enzymatic Assays Utilizing D-3-Hydroxybutyrate Dehydrogenase

Enzymatic assays offer a specific and widely used method for the determination of (R)-3-hydroxybutanoate. These assays are based on the catalytic activity of the enzyme D-3-hydroxybutyrate dehydrogenase (HBDH).

(R)-3-hydroxybutanoate + NAD+ ⇌ Acetoacetate (B1235776) + NADH + H+ creative-enzymes.com

The concentration of (R)-3-hydroxybutanoate in a sample is determined by measuring the amount of NADH produced, which is directly proportional to the initial amount of the substrate. To ensure the reaction proceeds to completion, assays are typically conducted under specific conditions. A high concentration of NAD+ and an alkaline buffer, often at a pH of around 8.5 to 9.5, are used to drive the equilibrium of the reaction towards the formation of acetoacetate and NADH. nih.govsekisuidiagnostics.com

The enzyme D-3-hydroxybutyrate dehydrogenase has been isolated from various sources, including microorganisms and mammalian tissues. creative-enzymes.com The properties of the enzyme can vary depending on its origin.

Table 1: Characteristics of D-3-Hydroxybutyrate Dehydrogenase from Different Sources

| Feature | Source Organism | Optimal pH | Thermal Stability | Specific Activity |

| HBDH | Pseudomonas sp. | 8.5 sekisuidiagnostics.com | Stable at 37°C and below sekisuidiagnostics.com | > 1,500 U/mg sekisuidiagnostics.com |

| HBDH | Prokaryote (Recombinant) | 8.0 megazyme.com | Minimum 1 year at 4°C megazyme.com | ~ 77.4 U/mg megazyme.com |

Unit Definition: One unit of HBDH is the amount of enzyme that catalyzes the conversion of one micromole of D-3-hydroxybutyrate per minute under standard conditions. megazyme.com

Spectrophotometric and Fluorometric Detection Techniques

Both spectrophotometric and fluorometric methods are commonly employed to quantify the NADH produced in the D-3-hydroxybutyrate dehydrogenase enzymatic assay.

Spectrophotometry is a conventional method that relies on measuring the absorbance of light by NADH at a specific wavelength. The peak absorbance for NADH is at 340 nm, and the increase in absorbance at this wavelength is directly proportional to the concentration of (R)-3-hydroxybutanoate in the sample. nih.gov This technique provides a reliable and straightforward means of quantification.

Fluorometry offers a more sensitive alternative. In this approach, the NADH generated in the enzymatic reaction reacts with a specific fluorometric developer. caymanchem.com This reaction yields a highly fluorescent product. The intensity of the emitted fluorescence, measured at specific excitation and emission wavelengths (typically around 530-540 nm for excitation and 585-595 nm for emission), corresponds to the concentration of (R)-3-hydroxybutanoate. caymanchem.com Fluorometric assays generally have a lower limit of detection compared to spectrophotometric methods, allowing for the analysis of more diluted samples. caymanchem.commdpi.com

Table 2: Comparison of Detection Techniques for (R)-3-hydroxybutanoate

| Parameter | Spectrophotometry | Fluorometry |

| Principle | Measures absorbance of NADH | Measures fluorescence of a product formed from NADH caymanchem.com |

| Wavelength | 340 nm (absorbance) nih.gov | ~530-540 nm (excitation), ~585-595 nm (emission) caymanchem.com |

| Sensitivity | Lower | Higher mdpi.com |

| Assay Range | Dependent on instrument | e.g., 2.5-50 µM caymanchem.com |

| Limit of Detection | Higher | Lower (e.g., 1.2 µM) caymanchem.com |

Chromatographic Methods (e.g., GC-MS, LC-MS) for Precise Quantification

Chromatographic techniques coupled with mass spectrometry provide high precision and specificity for the quantification of (R)-3-hydroxybutanoate, especially in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and thermally stable compounds. For the analysis of (R)-3-hydroxybutanoate, a derivatization step is typically required to convert it into a more volatile form, such as its methyl ester. researchgate.net The sample is then separated on a capillary column and detected by a mass spectrometer, which can operate in modes like single ion monitoring for enhanced sensitivity and specificity. unipa.itresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a preferred method for the analysis of (R)-3-hydroxybutanoate and its metabolites in biological fluids like plasma. nih.gov This technique does not usually require derivatization. Different chromatographic strategies can be employed, such as reverse-phase chromatography on a C18 column or hydrophilic interaction liquid chromatography (HILIC). nih.gov LC-MS/MS, which involves tandem mass spectrometry, offers excellent specificity and is capable of quantifying multiple analytes simultaneously. unipa.itnih.gov These methods are validated for parameters like accuracy, precision, and recovery to ensure reliable results. nih.gov

Table 3: Overview of Chromatographic Methods for (R)-3-hydroxybutanoate Analysis

| Method | Sample Preparation | Typical Column | Detection | Limit of Quantification (LOQ) |

| GC-MS | Derivatization (e.g., trimethylsilyl) unipa.itresearchgate.net | Capillary Column | Electron Ionization, Single Ion Monitoring unipa.itresearchgate.net | 0.6 ng/mg unipa.itresearchgate.net |

| LC-MS/MS | Liquid-liquid extraction unipa.itnih.gov | C18 or HILIC nih.gov | Electrospray Ionization, Multiple Reaction Monitoring unipa.itresearchgate.net | 0.6 ng/mg unipa.itresearchgate.net |

Isotopic Tracing and Metabolic Flux Analysis

Isotopic tracing is a sophisticated technique used to follow the metabolic fate of compounds within a biological system. nih.gov By using (R)-3-hydroxybutanoate labeled with stable isotopes, such as carbon-13 (¹³C), researchers can track the carbon atoms as they are incorporated into other metabolites through various biochemical pathways. nih.gov

This approach, known as Metabolic Flux Analysis (MFA) , provides quantitative information about the rates (fluxes) of metabolic reactions. mdpi.com It offers a dynamic view of metabolism that cannot be obtained from concentration measurements alone. nih.gov The analysis of isotopologue distribution patterns in downstream metabolites, typically performed using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, allows for the elucidation of pathway activity and the relative contributions of different substrates to metabolic pools. nih.govmdpi.com For instance, tracers like ¹³C-glucose can be used alongside the analysis of (R)-3-hydroxybutanoate metabolism to understand the interplay between glucose oxidation and ketone body utilization. nih.gov

Table 4: Common Isotopic Tracers and Their Applications in Metabolic Analysis

| Isotopic Tracer | Analytical Technique | Application |

| ¹³C-glucose | MS, NMR | Tracing glycolysis and the pentose phosphate pathway nih.gov |

| ¹³C, ¹⁵N-glutamine | MS, NMR | Investigating the TCA cycle and nitrogen metabolism nih.gov |

| [1,2-¹³C₂]glucose | MS, NMR | Determining reversibility of reactions in glycolysis mdpi.com |

Synthetic Chemistry and Biotechnological Production for Academic and Research Applications

Chemical Synthesis Routes for (R)-3-hydroxybutanoate and its Esters

Chemical synthesis offers versatile methods for producing (R)-3-hydroxybutanoate and its esters. One common approach is the depolymerization of poly-[(R)-3-hydroxybutyric acid] (PHB), a biopolymer produced by various microorganisms. orgsyn.orgethz.ch This method can yield both the free acid and its esters. For instance, the transesterification of PHB using an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, can produce the corresponding (R)-3-hydroxybutanoate ester. orgsyn.orgethz.ch

Another significant chemical route is the asymmetric hydrogenation of β-keto esters like methyl acetoacetate (B1235776). orgsyn.orgorgsyn.org This reaction often employs chiral catalysts, such as those based on ruthenium-BINAP, to achieve high enantioselectivity, yielding the desired (R)-enantiomer. orgsyn.org The resulting ester can then be hydrolyzed to obtain (R)-3-hydroxybutanoic acid.

Table 1: Comparison of Chemical Synthesis Routes for (R)-3-hydroxybutanoate

| Synthesis Route | Starting Material | Key Reagents/Catalysts | Product | Reported Yield |

| PHB Depolymerization | Poly-[(R)-3-hydroxybutyric acid] (PHB) | Methanol, Sulfuric Acid | Methyl (R)-3-hydroxybutanoate | ~70% orgsyn.org |

| PHB Hydrolysis | Poly-[(R)-3-hydroxybutyric acid] (PHB) | p-Toluenesulfonic acid, Water | (R)-3-hydroxybutanoic acid | ~53% orgsyn.org |

| Asymmetric Hydrogenation | Methyl acetoacetate | Ru-BINAP catalyst | Methyl (R)-3-hydroxybutanoate | High enantiomeric excess orgsyn.org |

Chemoenzymatic and Enzymatic Synthesis of Enantiopure (R)-3-hydroxybutanoate Derivatives

Chemoenzymatic and purely enzymatic methods provide highly selective routes to enantiopure (R)-3-hydroxybutanoate derivatives, often under milder reaction conditions than traditional chemical synthesis. These methods typically utilize enzymes such as lipases, esterases, and dehydrogenases.

A widely used strategy is the kinetic resolution of racemic mixtures of 3-hydroxybutanoate esters. google.com Lipases, particularly Candida antarctica lipase B (CAL-B), are frequently employed for this purpose. google.com In one approach, racemic β-butyrolactone undergoes enantioselective hydrolysis catalyzed by immobilized CAL-B, resulting in (R)-β-butyrolactone and (S)-β-hydroxybutyric acid. The separated (R)-β-butyrolactone can then be converted to various (R)-3-hydroxybutanoate esters.

Enzymes are also pivotal in the synthesis of specific esters, such as the ketone body ester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. This can be achieved through the transesterification of ethyl (R)-3-hydroxybutyrate with (R)-1,3-butanediol, a reaction also catalyzed by CAL-B. The reduction of (R)-3-hydroxybutyrate esters to form (R)-1,3-butanediol can be mediated by enzymes like ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). medchemexpress.com

Microbial Fermentation Strategies for (R)-3-hydroxybutanoate Production

Microbial fermentation presents a sustainable and scalable approach for producing (R)-3-hydroxybutanoate. This can be achieved through the metabolic engineering of microorganisms or by leveraging the natural ability of some bacteria to produce and degrade polyhydroxyalkanoates (PHAs).

Escherichia coli is a common host for metabolic engineering due to its well-characterized genetics and rapid growth. To produce (R)-3-hydroxybutyrate, synthetic metabolic pathways are constructed in E. coli. Typically, this involves the expression of heterologous genes from PHA-producing bacteria like Ralstonia eutropha. The core pathway involves two key enzymes: β-ketothiolase (encoded by phaA) and acetoacetyl-CoA reductase (encoded by phaB). These enzymes convert acetyl-CoA, a central metabolite, into (R)-3-hydroxybutyryl-CoA.

To release the final product, (R)-3-hydroxybutyric acid, a third enzyme is required to hydrolyze the CoA ester. Thioesterase II (tesB) from E. coli has been shown to be effective for this purpose. By co-expressing phaA, phaB, and tesB, recombinant E. coli can produce and secrete (R)-3-hydroxybutyric acid into the culture medium. In some engineered strains, titers as high as 12 g/L have been achieved in fed-batch fermentation processes. nih.gov

Table 2: Key Enzymes in the Metabolic Engineering of E. coli for (R)-3-Hydroxybutyrate Production

| Gene | Enzyme | Function | Source Organism |

| phaA | β-ketothiolase | Condensation of two acetyl-CoA molecules to acetoacetyl-CoA | Ralstonia eutropha |

| phaB | Acetoacetyl-CoA reductase | Reduction of acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA | Ralstonia eutropha |

| tesB | Thioesterase II | Hydrolysis of (R)-3-hydroxybutyryl-CoA to (R)-3-hydroxybutyric acid | Escherichia coli |

An alternative biotechnological strategy involves the production and subsequent degradation of PHAs, primarily PHB. Many bacteria naturally synthesize and store PHB as a carbon and energy reserve. Under specific environmental conditions, these bacteria can be induced to degrade the stored PHB into its monomeric unit, (R)-3-hydroxybutyric acid.

This process can be carried out in vivo by manipulating the culture conditions to trigger the activity of intracellular PHA depolymerases. For example, by transferring PHA-laden cells to a nutrient-free medium, the bacteria begin to break down the stored polymer, releasing (R)-3-hydroxybutyric acid into the supernatant. This strategy has been demonstrated in various microorganisms, including Azohydromonas lata.

Development of Isotopic Forms for Tracer Studies

Isotopically labeled forms of (R)-3-hydroxybutanoate are invaluable tools for metabolic research, allowing scientists to trace the fate of this molecule in biological systems. Stable isotopes such as carbon-13 (¹³C) and deuterium (²H or D) are commonly used for this purpose.

The synthesis of these labeled compounds can be achieved through both chemical and biological methods. For instance, ¹³C-labeled (R)-3-hydroxybutanoic acid is commercially available and can be used in metabolic flux analysis to understand how it is utilized as a substrate for the synthesis of other molecules like amino acids. nih.gov

In tracer studies, isotopically labeled (R)-3-hydroxybutanoate is administered, and its incorporation into downstream metabolites is monitored using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. For example, deuterium-labeled RS-3-hydroxybutyrate has been used as an internal standard in GC-MS methods to quantify ketone body concentrations and turnover in vivo. The use of such tracers is essential for accurately delineating metabolic pathways and understanding the physiological and pathological roles of (R)-3-hydroxybutanoate.

Research Models and Experimental Approaches

In Vitro Cell Culture Systems for Molecular and Cellular Studies

In vitro cell culture systems are fundamental for dissecting the direct molecular and cellular effects of (R)-3-hydroxybutanoate. Various cell lines are used to study its biocompatibility and influence on cellular processes. For instance, biocompatibility has been demonstrated in cultures of fibroblasts, mesenchymal stem cells, osteoblasts, bone marrow cells, articular cartilage chondrocytes, endothelial cells, and smooth muscle cells, where the polymer form, poly-β-hydroxybutyrate (PHB), did not negatively affect cell growth or migration. nih.gov

Studies using specific cell types have revealed key signaling roles. In mouse glial cells, (R)-3-hydroxybutyrate and its derivatives have been shown to inhibit apoptosis. nih.gov This protective effect is linked to the compound's ability to elevate cytosolic Ca²⁺ concentration. nih.gov In bovine hepatocytes, high concentrations of 3-HB were found to induce oxidative stress and promote apoptosis, highlighting dose-dependent effects. nih.gov Furthermore, (R)-3-hydroxybutyrate is recognized as an inhibitor of class I histone deacetylases (HDACs), an effect that is studied in various cell culture models to understand its impact on gene expression and epigenetic regulation. nih.govnih.govmdpi.com

Table 1: Examples of In Vitro Cell Culture Models in (R)-3-hydroxybutanoate Research

| Cell Type | Research Focus | Key Findings |